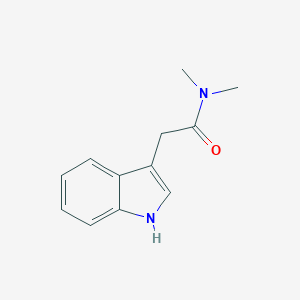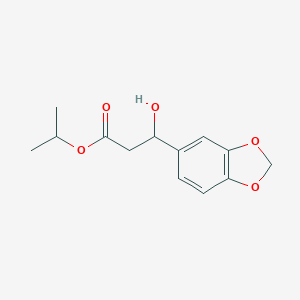
(1S)-1-(4-ethenylpyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-ethenylpyridin-3-yl)ethanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as 4-vinyl-3-pyridinol and is a derivative of pyridine.
Wirkmechanismus
The mechanism of action of (1S)-1-(4-ethenylpyridin-3-yl)ethanol is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to scavenge free radicals, which contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, it has been found to reduce oxidative stress and improve antioxidant status.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1S)-1-(4-ethenylpyridin-3-yl)ethanol in lab experiments is its potential as a drug candidate. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis method is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
For research include studying its potential as a drug candidate, investigating its mechanism of action, and exploring its potential applications in other fields.
Synthesemethoden
The synthesis of (1S)-1-(4-ethenylpyridin-3-yl)ethanol involves the reaction of 4-vinylpyridine with sodium borohydride. The reaction takes place in anhydrous ethanol and is catalyzed by palladium on carbon. The resulting product is then purified using column chromatography. This synthesis method has been reported in several studies and has been found to be efficient in producing high yields of this compound.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(4-ethenylpyridin-3-yl)ethanol has been used in several scientific research studies due to its potential applications in various fields. One such application is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
154456-94-7 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(1S)-1-(4-ethenylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-5-10-6-9(8)7(2)11/h3-7,11H,1H2,2H3/t7-/m0/s1 |
InChI-Schlüssel |
FZBRZWLORRMBRL-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=CN=C1)C=C)O |
SMILES |
CC(C1=C(C=CN=C1)C=C)O |
Kanonische SMILES |
CC(C1=C(C=CN=C1)C=C)O |
Synonyme |
3-Pyridinemethanol,4-ethenyl-alpha-methyl-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




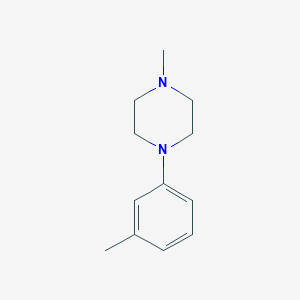
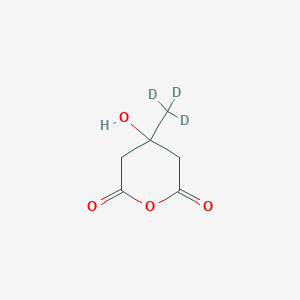

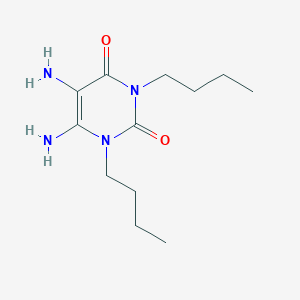
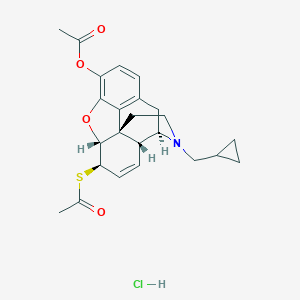
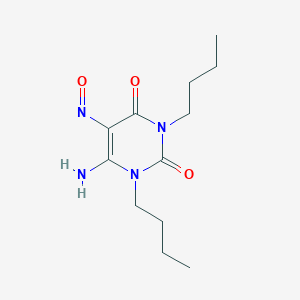

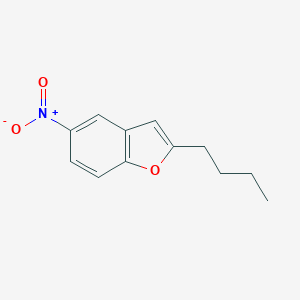
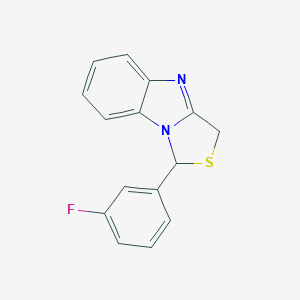
![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)

